molecular formula C9H10BrN3O2S B6328311 ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate CAS No. 1010120-59-8

ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate

Cat. No.: B6328311
CAS No.: 1010120-59-8
M. Wt: 304.17 g/mol
InChI Key: FKKRGXZJQLLGGN-UHFFFAOYSA-N
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Description

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate is a chemical compound with the molecular formula C9H10BrN3O2S and a molecular weight of 304.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to a carbonothioylcarbamate group. It is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate, also known as ethyl N-[(6-bromopyridin-2-yl)carbamothioyl]carbamate or 1-(6-Bromo-pyridin-2-yl)-3-carbethoxy-thiourea, is an organic compound with the molecular formula C9H10BrN3O2S . This compound is a solid at room temperature and appears as white or similar to white granular substance .

Target of Action

The primary targets of this compound are currently unknown. The compound may have potential applications in various fields such as pharmaceuticals and pesticides

Biochemical Pathways

Given its potential use in pharmaceuticals and pesticides , it may influence a variety of biochemical pathways. The downstream effects of these pathways could be diverse, depending on the specific targets and the context of their roles within the organism.

Result of Action

Given its potential applications in pharmaceuticals and pesticides , it may have a range of effects at the molecular and cellular levels.

Future Directions

The future directions for “1-(6-Bromo-pyridin-2-yl)-3-carbethoxy-thiourea” would depend on its specific applications. Given its structural features, it could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate typically involves the reaction of 6-bromo-2-aminopyridine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents[][3].

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom[][3].

Comparison with Similar Compounds

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate can be compared with other similar compounds, such as:

  • Ethyl (6-Chloro-pyridin-2-ylamino)carbonothioylcarbamate
  • Ethyl (6-Fluoro-pyridin-2-ylamino)carbonothioylcarbamate
  • Ethyl (6-Iodo-pyridin-2-ylamino)carbonothioylcarbamate

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

ethyl N-[(6-bromopyridin-2-yl)carbamothioyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-5-3-4-6(10)11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKRGXZJQLLGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010120-59-8
Record name Ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-6-bromopyridine (1) (253.8 g, 1.467 mol) in DCM (2.5 L) cooled to 5° C. is added ethoxycarbonyl isothiocyanate (173.0 mL, 1.467 mol) dropwise over 15 min. The reaction mixture is then allowed to warm to room temp. (20° C.) and stirred for 16 h. Evaporation in vacuo gives a solid which may be collected by filtration, thoroughly washed with petrol (3×600 mL) and air-dried to afford (2). The thiourea may be used as such for the next step without any purification. 1H (400 MHz, CDCl3) δ 12.03 (1H, br s, NH), 8.81 (1H, d, J=7.8 Hz, H-3), 8.15 (1H, br s, NH), 7.60 (1H, t, J=8.0 Hz, H-4), 7.32 (1H, dd, J 7.7 and 0.6 Hz, H-5), 4.31 (2H, q, J 7.1 Hz, CH2), 1.35 (3H, t, J 7.1 Hz, CH3).
Quantity
253.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
173 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(6-Bromo-2-pyridinyl)-N′-carboethoxy-thiourea was prepared from 6-bromo-pyridin-2-ylamine (1.0 g, 5.8 mmol) in a manner analogous to Step 2a. The product of the reaction was isolated as a yellow solid. 1H NMR (400 MHz, CDCl3, δ, ppm): 12.03 (br s, 1H), 8.81 (d, J=8.0 Hz, 1H), 8.06 (br s, 1H), 7.60 (t, J=8.0 Hz, 1H), 7.32 (d, J=7.7 Hz, 1H), 4.31 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.2 Hz, 3H). MS=306 (MH)+. 12b) 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine was prepared from N-(6-bromo-2-pyridinyl)-N′-carboethoxy-thiourea (1.8 g, 5.9 mmol) in a manner analogous to Step 2b. The product was isolated as an off-white solid (0.71 g, 56%). MP=203-205° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 7.40-7.32 (m, 2H), 7.23-7.20 (m, 1H), 6.26 (br s, 2H). MS=215 (MH)+. 12c) [5-(4-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-(4-morpholin-4-yl-phenyl)-amine was prepared from 5-(4-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (100.0 mg, 0.3468 mmol) and 4-(4-bromo-phenyl)-morpholine (101.0 mg, 0.4172 mmol) in a manner analogous to Step 2d. The title compound was isolated as a yellow solid (0.018 g, 12%). MP=247-249° C. 1H NMR (400 MHz, CDCl3, δ, ppm): 8.28-8.24 (m, 2H), 8.15-8.11 (m, 2H), 7.55-7.51 (m, 2H), 7.49-7.44 (m, 2H), 7.04-7.01 (m, 1H), 6.96-6.91 (m, 2H), 6.68 (s, 1H), 3.90-3.85 (m, 4H), 3.15 (s, 3H), 3.14-3.10 (m, 4H). MS=450 (MH)+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
12b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two

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